n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a chlorinated nitrobenzoic acid with an alkene in the presence of a base like sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with an anhydride to form the desired product .Molecular Structure Analysis
The molecular structure of “n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide” can be determined by various methods such as X-ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide” include a density of 1.4±0.1 g/cm3, boiling point of 350.0±52.0 °C at 760 mmHg, and a flash point of 165.5±30.7 °C .Scientific Research Applications
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Crystallography and Molecular Structures
- Field : Crystallography and Molecular Structures .
- Application : The compound N-(5-Chloro-2-hydroxy-phenyl)-acetamide, which is similar to the compound you mentioned, has been studied for its crystal and molecular structures .
- Method : The compounds were prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis .
- Results : The study found that the compounds displayed 1D–3D structures. The crystal structures of the N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid show the classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, giving higher dimensional networks .
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Chemical Synthesis
- Field : Chemical Synthesis .
- Application : 5-Chloro-2-methoxyphenyl isocyanate, a compound similar to the one you mentioned, is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The product is available commercially and is used in various chemical reactions .
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Biological Screening
- Field : Biological Screening .
- Application : N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide, a compound similar to the one you mentioned, has been synthesized and characterized for biological screening .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes of the biological screening are not provided in the source .
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Chemical Structure Analysis
- Field : Chemical Structure Analysis .
- Application : Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester, a compound similar to the one you mentioned, has been studied for its chemical structure .
- Method : The compound’s structure was analyzed using various techniques, including 2-dimensional (2D) and 3-dimensional (3D) chemical structure imaging .
- Results : The molecule contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .
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Chemical Synthesis
- Field : Chemical Synthesis .
- Application : N-(5-CHLORO-2-METHOXYPHENYL)-N’-(3,4-DICHLOROPHENYL)UREA, a compound similar to the one you mentioned, is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The product is available commercially and is used in various chemical reactions .
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Chemical Compound Identification
- Field : Chemical Compound Identification .
- Application : N-(5-Chloro-2-methoxyphenyl)methanesulfonamide, a compound similar to the one you mentioned, has been identified and its molecular formula determined .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The molecular formula of the compound is C8H10ClNO3S, with an average mass of 235.688 Da and a monoisotopic mass of 235.006989 Da .
Safety And Hazards
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-6-8(12)3-4-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGGSKCDDPPKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068806 | |
Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide | |
CAS RN |
52793-11-0 | |
Record name | N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52793-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052793110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52793-11-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-chloro-2'-methoxyacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(5-CHLORO-2-METHOXYPHENYL)-3-OXOBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y11EJY685E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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